molecular formula C10H15Cl2N B2562652 3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride CAS No. 2172497-85-5

3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride

Cat. No.: B2562652
CAS No.: 2172497-85-5
M. Wt: 220.14
InChI Key: VSUZSLSAKSWAND-UHFFFAOYSA-N
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Description

“3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride” is a chemical compound with the CAS Number: 2172497-85-5 . It has a molecular weight of 220.14 . The IUPAC name for this compound is 3-(tert-butyl)-5-(chloromethyl)pyridine hydrochloride . It is typically stored at 4 degrees Celsius and is usually in the form of a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H14ClN.ClH/c1-10(2,3)9-4-8(5-11)6-12-7-9;/h4,6-7H,5H2,1-3H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius .

Scientific Research Applications

Functionalization of Calixarenes

One application involves the functionalization of p-tert-butylcalix[6]arene through alkylation with 2-(chloromethyl)pyridine hydrochloride. This process enables the production of pyridinyl homologues of calixarene, which are crucial in the development of complex organic molecules with potential applications in catalysis, nanotechnology, and materials science (Neri & Pappalardo, 1993).

Metal Complexes and Catalysis

Research has shown the significance of 3-Tert-butyl-5-(chloromethyl)pyridine hydrochloride derivatives in forming metal complexes with copper(II) and cobalt(II). These complexes have been studied for their electron spin resonance, magnetic susceptibility, and their potential in quantum chemical applications, which are critical for understanding catalytic processes and designing new catalysts (Valko et al., 1995).

Green Chemistry

The compound has been utilized in the development of green and efficient catalytic systems for the oxidation of benzylic methylenes to ketones and primary amines to nitriles under environmentally benign conditions. This represents a significant contribution to green chemistry, focusing on reducing the environmental impact of chemical processes (Zhang et al., 2009).

Aerobic Reactions and Copper Complexes

Investigations into aerobic reactions of ammonia/3,5-di-tert-butylcatechol Schiff-Base condensation products with copper showcase the role of this compound derivatives in forming copper complexes. These complexes exhibit strong copper(II)−radical ferromagnetic exchange, which is pertinent to the study of magnetic materials and their potential technological applications (Speier et al., 1996).

Synthesis of Carbonyl Molybdenum and Tungsten Derivatives

The synthesis of carbonyl molybdenum and tungsten derivatives containing 2-(pyrazol-1-ylmethyl)pyridine, derived from reactions involving this compound, highlights its utility in preparing metal complexes. These complexes are essential for exploring the reactivity of metals and developing new materials with unique electronic and catalytic properties (Ji, 2011).

Safety and Hazards

This compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with it include H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

Properties

IUPAC Name

3-tert-butyl-5-(chloromethyl)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN.ClH/c1-10(2,3)9-4-8(5-11)6-12-7-9;/h4,6-7H,5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUZSLSAKSWAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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